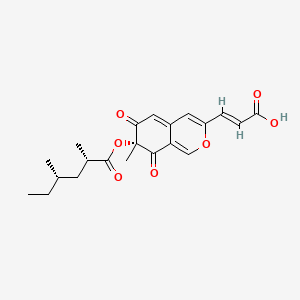

Hexanoic acid, 2,4-dimethyl-, (7R)-3-((1E)-2-carboxyethenyl)-7,8-dihydro-7-methyl-6,8-dioxo-6H-2-benzopyran-7-yl ester, (2S,4S)-

CAS No.: 65745-48-4

Cat. No.: VC18504169

Molecular Formula: C21H24O7

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65745-48-4 |

|---|---|

| Molecular Formula | C21H24O7 |

| Molecular Weight | 388.4 g/mol |

| IUPAC Name | (E)-3-[(7R)-7-[(2S,4S)-2,4-dimethylhexanoyl]oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid |

| Standard InChI | InChI=1S/C21H24O7/c1-5-12(2)8-13(3)20(26)28-21(4)17(22)10-14-9-15(6-7-18(23)24)27-11-16(14)19(21)25/h6-7,9-13H,5,8H2,1-4H3,(H,23,24)/b7-6+/t12-,13-,21+/m0/s1 |

| Standard InChI Key | OLWIMRNZAPOZHB-XFZGZAFTSA-N |

| Isomeric SMILES | CC[C@H](C)C[C@H](C)C(=O)O[C@@]1(C(=O)C=C2C=C(OC=C2C1=O)/C=C/C(=O)O)C |

| Canonical SMILES | CCC(C)CC(C)C(=O)OC1(C(=O)C=C2C=C(OC=C2C1=O)C=CC(=O)O)C |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Framework

Lunatoic acid A belongs to the azaphilone family, a class of fungal polyketides distinguished by their oxygen-containing heterocyclic structures. The compound’s backbone consists of a 6H-2-benzopyran core substituted with a (7R)-3-((1E)-2-carboxyethenyl) group and esterified with (2S,4S)-2,4-dimethylhexanoic acid . The stereochemistry at positions 2S, 4S, and 7R is critical for its biological activity, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography .

Table 1: Key Molecular Identifiers

Spectroscopic Validation

1H NMR analysis reveals characteristic signals for the α,β-unsaturated ester moiety (δ 6.3–7.2 ppm) and the geminal dimethyl group (δ 1.4–1.6 ppm) . The E-configuration of the carboxyethenyl group is confirmed by a coupling constant of , consistent with trans-vicinal protons . High-resolution mass spectrometry (HRMS) further corroborates the molecular formula with a measured [M+H]+ ion at m/z 391.1752.

Biosynthesis and Synthetic Approaches

Natural Biosynthesis in Cochliobolus lunatus

Lunatoic acid A is produced by specific strains of Cochliobolus lunatus (IFO 5997 and 6586) under malt dextrose culture conditions . Biosynthetic studies suggest a polyketide synthase (PKS) pathway, where acetyl-CoA and malonyl-CoA units undergo iterative condensation to form the benzopyran scaffold. Subsequent oxidations and esterifications introduce the dioxo and dimethylhexanoate moieties.

Laboratory Synthesis

-

Diazonium Salt Formation: Treatment of 3-aminobenzopyran with NaNO₂/HCl generates the reactive diazonium intermediate.

-

Coupling Reaction: Palladium-catalyzed cross-coupling with (E)-2-carboxyethenylboronic acid installs the carboxyethenyl group .

-

Esterification: (2S,4S)-2,4-Dimethylhexanoic acid is introduced via Steglich esterification under DCC/DMAP conditions.

Biological Activities and Mechanism of Action

Morphogenic Effects

Unique among azaphilones, Lunatoic acid A induces chlamydospore-like cells in sensitive fungi at sub-inhibitory concentrations (1–5 µg/mL) . Chlamydospores are thick-walled survival structures, suggesting the compound may trigger stress responses linked to reactive oxygen species (ROS) accumulation.

Table 2: Biological Activity Profile

| Organism | MIC (µg/mL) | Effect Observed |

|---|---|---|

| Cochliobolus lunatus | 3–12 | Mycelial growth inhibition |

| Pyricularia oryzae | 50–100 | Hyphal lysis |

| Glomerella cingulata | 50–100 | Sporulation suppression |

Comparative Analysis with Related Compounds

Lunatoic acid A shares functional similarities with other azaphilones but differs in substituent patterns and bioactivity.

Table 3: Comparative Features of Azaphilones

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume